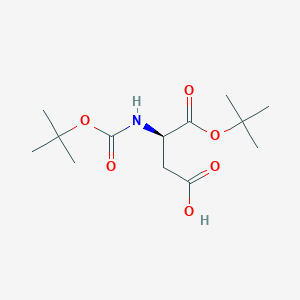

Boc-d-asp-otbu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6/c1-12(2,3)19-10(17)8(7-9(15)16)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUQRYTYJIYLTF-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427147 | |

| Record name | Boc-d-asp-otbu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77004-75-2 | |

| Record name | Boc-d-asp-otbu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Boc-D-Asp(OtBu)-OH: Structure, Properties, and Application in Peptide Synthesis

This technical guide provides a comprehensive overview of N-α-tert-butoxycarbonyl-D-aspartic acid α-tert-butyl ester, commonly referred to as Boc-D-Asp(OtBu)-OH. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's structural and physical properties, and its pivotal role in solid-phase peptide synthesis (SPPS).

Core Molecular Data

Quantitative data for Boc-D-Asp(OtBu)-OH is summarized in the table below, offering a clear reference for its key chemical properties.

| Property | Value | References |

| Molecular Formula | C13H23NO6 | [1][2][3][4][5][6] |

| Molecular Weight | 289.32 g/mol | [1][2][3][7][8] |

| CAS Number | 77004-75-2 | [4][5][6] |

| Appearance | White to off-white powder | [6][9] |

| Storage Temperature | 2-8°C | [3][7][8] |

Molecular Structure and Function

Boc-D-Asp(OtBu)-OH is a derivative of the non-proteinogenic amino acid D-aspartic acid. Its structure is characterized by two key protecting groups:

-

Boc (tert-butoxycarbonyl) group: This group protects the α-amino group, preventing it from participating in unwanted reactions during the peptide coupling step. It is labile to moderate acids, such as trifluoroacetic acid (TFA), which allows for its selective removal.[10]

-

OtBu (tert-butyl ester) group: This group protects the side-chain carboxylic acid, preventing it from forming a branch point during peptide synthesis. Like the Boc group, it is removed by strong acids, typically during the final cleavage of the peptide from the solid support.

This dual protection strategy makes Boc-D-Asp(OtBu)-OH a crucial building block in Boc-based solid-phase peptide synthesis (SPPS), enabling the precise and controlled assembly of peptide chains.[6][11]

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Asp(OtBu)-OH is a fundamental reagent in the Boc/Bzl strategy for SPPS. The general workflow for incorporating a Boc-protected amino acid, such as Boc-D-Asp(OtBu)-OH, onto a growing peptide chain attached to a solid support is illustrated below.

References

- 1. peptide.com [peptide.com]

- 2. lookchem.com [lookchem.com]

- 3. Boc-Asp-OtBu = 97.0 TLC 34582-32-6 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. H66716.06 [thermofisher.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 1676-90-0|Boc-Asp(OtBu)-OH|BLD Pharm [bldpharm.com]

- 8. Boc-Asp(OtBu)-OH ≥99.0% (sum of enantiomers, TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. cenmed.com [cenmed.com]

- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of Custom Peptide Synthesis [peptide2.com]

Navigating the Solubility of Boc-D-Asp(OtBu)-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of N-tert-butoxycarbonyl-D-aspartic acid α-tert-butyl ester (Boc-D-Asp-OtBu), a critical building block for researchers, scientists, and professionals in drug development and peptide synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a strong qualitative understanding, a detailed experimental protocol for determining precise solubility, and the procedural context for its application in solid-phase peptide synthesis (SPPS).

Core Concepts in this compound Solubility

This compound is a protected amino acid derivative designed for use in organic-phase peptide synthesis. Its structure, featuring two bulky and nonpolar tert-butyl protecting groups (Boc and OtBu), dictates its solubility profile. Generally, the presence of these lipophilic groups enhances solubility in nonpolar organic solvents while diminishing it in aqueous solutions.

Qualitative Solubility Profile

| Solvent | Chemical Class | Expected Qualitative Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | Highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Amide | Soluble | A common solvent in peptide synthesis, known for its ability to dissolve protected amino acids. |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble | A nonpolar solvent that effectively dissolves the lipophilic protected amino acid. |

| Chloroform | Halogenated Hydrocarbon | Soluble | Similar in properties to DCM, offering good solubility for nonpolar compounds. |

| Methanol | Alcohol | Soluble | A polar protic solvent that can still solubilize many protected amino acids.[1] |

| Ethyl Acetate | Ester | Soluble | A moderately polar solvent often used in the work-up and purification of organic compounds. |

| Diethyl Ether | Ether | Sparingly Soluble to Soluble | A nonpolar solvent, though solubility may be less than in halogenated hydrocarbons. |

| Water | Protic Solvent | Insoluble to Sparingly Soluble | The nonpolar protecting groups significantly reduce solubility in aqueous environments. |

| 1% Acetic Acid in Water | Aqueous Acid | Sparingly Soluble | While some sources suggest solubility for the L-isomer, the D-isomer is expected to be sparingly soluble at best.[2] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol is recommended. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Materials:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 50 mg) into a vial.

-

Add a precise volume of the chosen solvent (e.g., 1.0 mL).

-

Securely cap the vial and vortex for 2-3 minutes to create a suspension.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After the equilibration period, visually confirm the presence of undissolved solid material.

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter appropriate for the solvent into a clean vial.

-

Prepare a series of dilutions of the filtered supernatant.

-

Analyze the diluted samples using a pre-calibrated HPLC or other analytical method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original undiluted supernatant based on the dilutions and analytical results. This concentration represents the quantitative solubility of this compound in the chosen solvent at the specified temperature.

-

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone reagent in Boc-based SPPS. Its solubility in common SPPS solvents like DMF and DCM is crucial for efficient coupling reactions. The following diagram illustrates the logical workflow of incorporating a this compound residue into a growing peptide chain on a solid support.

Conclusion

Understanding the solubility of this compound is fundamental to its effective use in peptide synthesis. While quantitative data remains elusive in public-facing literature, the provided qualitative profile and a robust experimental protocol for its determination offer a comprehensive toolkit for researchers. The inherent solubility of this reagent in common organic solvents underpins its utility in established Boc-SPPS workflows, enabling the synthesis of complex peptides for a wide range of scientific applications.

References

Technical Guide: Boc-D-Asp(OtBu)-OH (Boc-D-aspartic acid α-tert-butyl ester)

CAS Number: 77004-75-2

Introduction

Boc-D-Asp(OtBu)-OH, with the CAS number 77004-75-2, is a pivotal protected amino acid derivative extensively utilized by researchers and scientists in the field of peptide synthesis and drug development.[1] Its strategic use of the tert-butyloxycarbonyl (Boc) protecting group on the amine and a tert-butyl (OtBu) ester on the side-chain carboxyl group offers distinct advantages in the synthesis of complex peptides. This guide provides a comprehensive overview of its chemical and physical properties, safety information, and relevant experimental protocols for professionals in the pharmaceutical and biotechnological industries.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Boc-D-Asp(OtBu)-OH.

| Property | Value | Source |

| CAS Number | 77004-75-2 | [1][2][3] |

| Molecular Formula | C₁₃H₂₃NO₆ | [1][2][3] |

| Molecular Weight | 289.32 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | [1] |

| Purity | ≥98% (typically determined by HPLC) | [3] |

| Optical Rotation | [α]²⁰/D +23.5 ± 2° (c=1 in MeOH) | [4] |

| Storage Temperature | Freezer, under -20°C; some suppliers recommend 2-8°C |

Safety and Handling

The safety profile of Boc-D-Asp(OtBu)-OH varies slightly between suppliers, with some classifying it as non-hazardous and others providing specific warnings. It is imperative for laboratory personnel to consult the specific Safety Data Sheet (SDS) provided with the product.

Summary of Safety Information from Supplier SDS

| Hazard Category | Hazard Statements | Precautionary Statements |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

While specific, validated analytical methods for Boc-D-Asp(OtBu)-OH are proprietary to manufacturers, a general reversed-phase HPLC (RP-HPLC) protocol can be outlined for purity assessment. This method is based on standard procedures for analyzing protected amino acids.[5][6]

Objective: To determine the purity of Boc-D-Asp(OtBu)-OH by separating it from potential impurities.

Materials and Reagents:

-

Boc-D-Asp(OtBu)-OH sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

HPLC system with a UV detector

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water (v/v)

-

Mobile Phase B: 0.1% TFA in acetonitrile (v/v)

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the Boc-D-Asp(OtBu)-OH sample.

-

Dissolve the sample in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210-220 nm

-

Injection Volume: 10 µL

-

Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 20%) and gradually increase it to a high percentage (e.g., 90%) over 20-30 minutes to elute the compound and any impurities.

-

-

Data Analysis:

-

Integrate the peak areas in the resulting chromatogram.

-

Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

-

Logical Workflow and Diagrams

Safe Handling and Emergency Response Workflow

The following diagram illustrates the logical workflow for the safe handling of Boc-D-Asp(OtBu)-OH and the appropriate emergency response procedures.

Caption: Safe handling and emergency response workflow for Boc-D-Asp(OtBu)-OH.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. N-Boc-D-aspartic acid 1-tert-butyl ester, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Synthesis and Purification of Boc-D-Asp(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(tert-Butoxycarbonyl)-D-aspartic acid α-tert-butyl ester (Boc-D-Asp(OtBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details the experimental protocols, purification methods, and characterization data for this compound, presented in a clear and structured format to support research and development in peptide chemistry and drug discovery.

Compound Overview

Boc-D-Asp(OtBu)-OH is a derivative of the amino acid D-aspartic acid, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain carboxylic acid is protected as a tert-butyl (tBu) ester. This dual protection strategy is essential in peptide synthesis to prevent unwanted side reactions, such as the formation of aspartimide, particularly in Fmoc-based SPPS. The use of the D-enantiomer is crucial for the synthesis of peptides with specific stereochemistry, which can influence their biological activity and metabolic stability.

Table 1: Physicochemical Properties of Boc-D-Asp(OtBu)-OH

| Property | Value |

| CAS Number | 77004-75-2 |

| Molecular Formula | C₁₃H₂₃NO₆ |

| Molecular Weight | 289.32 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 64-67 °C |

| Optical Rotation | [α]²⁰/D +2.0±0.4°, c = 1% in methanol |

| Storage Temperature | 2-8°C |

Synthesis of Boc-D-Asp(OtBu)-OH

The synthesis of Boc-D-Asp(OtBu)-OH is typically a two-step process starting from D-aspartic acid. The first step involves the protection of the α-amino group with a Boc group, followed by the esterification of the side-chain carboxylic acid with a tert-butyl group.

Experimental Workflow: Synthesis

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of N-α-(tert-Butoxycarbonyl)-D-aspartic acid (Boc-D-Asp-OH)

-

Dissolution: Suspend D-aspartic acid (1 equivalent) in a 1:1 mixture of dioxane and water. Add triethylamine (1.5 equivalents) to the suspension and stir until the amino acid dissolves.[1]

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise at room temperature.[2]

-

Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O and by-products.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 10% aqueous citric acid or dilute HCl solution.[1][2]

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[2]

-

-

Isolation: Remove the solvent under reduced pressure to yield crude Boc-D-Asp-OH, which is typically a viscous oil or a white solid. This crude product can be used in the next step without further purification.

Step 2: Synthesis of N-α-(tert-Butoxycarbonyl)-D-aspartic acid α-tert-butyl ester (Boc-D-Asp(OtBu)-OH)

-

Reaction Setup: Dissolve the crude Boc-D-Asp-OH (1 equivalent) in dichloromethane in a pressure-resistant vessel.[3]

-

Tert-Butylation: Cool the solution to -10 to -5 °C. Add a catalytic amount of anhydrous p-toluenesulfonic acid. Carefully add condensed isobutylene (3-10 equivalents) to the reaction mixture.[3]

-

Reaction: Seal the vessel and stir the mixture at a low temperature for 48-72 hours.[3] The progress of the esterification can be monitored by TLC.

-

Workup:

-

After the reaction is complete, carefully vent the excess isobutylene in a fume hood.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-D-Asp(OtBu)-OH.

-

Purification of Boc-D-Asp(OtBu)-OH

The crude product from the synthesis often contains impurities and requires purification to achieve the high purity needed for peptide synthesis. Recrystallization is a common and effective method for the purification of Boc-D-Asp(OtBu)-OH.

Experimental Workflow: Purification

Detailed Experimental Protocol: Purification by Recrystallization

-

Dissolution: Place the crude Boc-D-Asp(OtBu)-OH in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.[4]

-

Inducing Crystallization: While stirring, slowly add hexane (a "poor" solvent) dropwise to the hot solution until it becomes persistently cloudy.[4]

-

Clarification: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again.[4]

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath or refrigerator.

-

Isolation: Collect the resulting crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.[4]

-

Drying: Dry the purified crystals under vacuum to a constant weight. A typical yield for the overall synthesis and purification process is in the range of 60-80%.

Characterization Data

The identity and purity of the synthesized Boc-D-Asp(OtBu)-OH should be confirmed by various analytical techniques.

Table 2: Characterization Data for Boc-D-Asp(OtBu)-OH

| Technique | Expected Results |

| ¹H NMR | Consistent with the structure, showing characteristic peaks for the Boc and t-butyl protons. |

| ¹³C NMR | Shows the expected number of carbon signals corresponding to the structure. |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak or a characteristic fragmentation pattern. |

| Purity (HPLC) | Typically ≥98% for use in peptide synthesis. |

NMR Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~5.3 (d, 1H, NH), ~4.5 (m, 1H, α-CH), ~2.8 (m, 2H, β-CH₂), 1.45 (s, 9H, C(CH₃)₃ of OtBu), 1.44 (s, 9H, C(CH₃)₃ of Boc).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~175 (C=O, acid), ~170 (C=O, ester), ~155 (C=O, Boc), ~82 (C(CH₃)₃ of OtBu), ~80 (C(CH₃)₃ of Boc), ~50 (α-C), ~38 (β-C), ~28.3 (C(CH₃)₃ of OtBu), ~28.1 (C(CH₃)₃ of Boc).

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), Boc-protected amino acids can exhibit characteristic fragmentation patterns, including the loss of the Boc group or components of it. Common fragments observed include [M+H]⁺, [M-56]⁺ (loss of isobutylene), and [M-100]⁺ (loss of the entire Boc group).[5][6]

Conclusion

This technical guide provides a detailed framework for the successful synthesis and purification of Boc-D-Asp(OtBu)-OH. Adherence to the outlined protocols and careful monitoring of the reaction and purification steps are crucial for obtaining a high-purity product suitable for demanding applications in peptide synthesis and drug development. The provided characterization data serves as a benchmark for quality control.

References

- 1. peptide.com [peptide.com]

- 2. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 3. CN106045883A - Preparation method of aspartic acid-1-tert-butyl ester derivative - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Boc-D-Asp(OtBu)-OH: Sourcing and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, pricing, and application of N-α-(tert-Butoxycarbonyl)-D-aspartic acid γ-tert-butyl ester (Boc-D-Asp-OtBu). This valuable building block is integral to the synthesis of peptides containing D-aspartic acid residues, which are of significant interest in drug discovery and development for their ability to enhance peptide stability and modulate biological activity.

Commercial Suppliers and Pricing

A variety of chemical suppliers offer this compound, with pricing and available quantities varying. The following table summarizes representative commercial sources and their listed prices. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to visit the suppliers' websites for the most current information.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 15429 | ≥99.0% (TLC) | 1 g | $107.25 |

| 5 g | $444.75 | |||

| Aapptec | ABD230 | Not specified | 1 g | $80.00 |

| 5 g | Not specified | |||

| Oakwood Chemical | M03268 | 99% | 1 g | $11.00 |

| 5 g | $18.00 | |||

| 25 g | $71.00 | |||

| 100 g | $188.00 | |||

| BLD Pharm | BD01393140 | Not specified | Not specified | Inquire |

| Echemi | 155542-33-9 | Industrial/Pharmaceutical Grade | Metric Ton | Inquire |

| Parchem | 1676-90-0 | Not specified | Not specified | Inquire |

| RayBiotech | Boc-Asp-OtBu | 98.18% | 25 g | Inquire |

| 100 g | Inquire | |||

| XIAMEN EQUATION CHEMICAL CO.,LTD | 1676-90-0 | 99.00% | Not specified | Inquire |

Physicochemical Properties

| Property | Value |

| CAS Number | 155542-33-9[1] |

| Molecular Formula | C13H23NO6[1] |

| Molecular Weight | 289.32 g/mol [1] |

| Appearance | White powder[2] |

| Melting Point | 64-67 °C[2][3] |

| Solubility | Soluble in methanol and dimethyl sulfoxide[2][4] |

| Storage | 2-8°C[3][5] |

Application in Peptide Synthesis: A Technical Overview

Boc-D-Asp(OtBu)-OH is primarily utilized in solid-phase peptide synthesis (SPPS) for the incorporation of a D-aspartic acid residue into a peptide chain. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxylic acid.

The Boc/Bzl Protection Strategy

In the traditional Boc/Benzyl (Bzl) protection strategy for SPPS, the Nα-Boc group serves as a temporary protecting group, which is removed at each cycle of amino acid addition using a moderately strong acid, typically trifluoroacetic acid (TFA).[6][7] Side-chain protecting groups, such as the benzyl-based groups, are designed to be stable to these conditions and are only removed at the final cleavage step with a much stronger acid, like hydrofluoric acid (HF).[7][8]

A critical consideration when using Boc-D-Asp(OtBu)-OH in Boc-SPPS is the lack of orthogonality of the OtBu protecting group. The OtBu ester is also labile to the acidic conditions used for Nα-Boc deprotection.[9] This means that during each TFA deprotection step, there is a risk of premature cleavage of the side-chain protecting group, which can lead to undesired side reactions, such as peptide branching.

Aspartimide Formation: A Common Side Reaction

A significant side reaction associated with the synthesis of peptides containing aspartic acid is the formation of an aspartimide intermediate.[10][11][12] This occurs through the cyclization of the aspartic acid residue, particularly when the subsequent amino acid in the sequence has low steric hindrance, such as glycine.[12] Aspartimide formation can lead to racemization of the α-carbon and the formation of β-aspartyl peptides, which are difficult to separate from the desired product.[10][12]

Strategies to minimize aspartimide formation include:

-

Use of bulky side-chain protecting groups: While OtBu is commonly used, even bulkier esters can offer more protection.[12]

-

Addition of acids to the deprotection solution: The addition of small amounts of organic acids to the piperidine solution used for Fmoc removal (in Fmoc-SPPS) has been shown to suppress aspartimide formation.[13]

-

Backbone protection: Protecting the amide nitrogen of the peptide bond can prevent the cyclization reaction.[10]

Experimental Protocols

The following provides a generalized protocol for the incorporation of Boc-D-Asp(OtBu)-OH into a peptide sequence using manual Boc-SPPS.

Materials and Reagents

-

Boc-D-Asp(OtBu)-OH

-

Appropriate solid-phase resin (e.g., Merrifield or PAM resin)[14]

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU)

-

Other Boc-protected amino acids

-

Cleavage cocktail (e.g., HF/anisole)

-

Ether (for precipitation)

-

Solvents for purification (e.g., acetonitrile, water)

General SPPS Cycle

The synthesis of a peptide on a solid support is a cyclical process involving the repeated steps of deprotection and coupling.[7]

-

Resin Swelling: Swell the resin in DCM in a reaction vessel.

-

Nα-Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for approximately 5 minutes, followed by a longer treatment of 20-25 minutes to ensure complete removal of the Boc group.[14]

-

Wash the resin thoroughly with DCM to remove excess TFA.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 5-10% DIEA in DCM.[15] This step is crucial to liberate the free amine for the subsequent coupling reaction.

-

Wash the resin again with DCM to remove excess base.

-

-

Amino Acid Coupling:

-

Dissolve the next Boc-protected amino acid (e.g., Boc-D-Asp(OtBu)-OH) and a coupling agent (e.g., HBTU) in a suitable solvent like DMF or DCM.

-

Add the activated amino acid solution to the resin and allow the reaction to proceed for a predetermined time (typically 1-2 hours).

-

Monitor the coupling reaction for completion using a qualitative test like the ninhydrin (Kaiser) test.

-

-

Washing: Wash the resin extensively with DCM and other solvents to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the peptide sequence.

Cleavage and Deprotection

Once the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

-

Final Nα-Boc Deprotection: Perform a final deprotection step as described above.

-

Washing and Drying: Wash the resin thoroughly and dry it under vacuum.

-

Cleavage: Treat the dried peptide-resin with a strong acid cleavage cocktail, such as liquid HF with a scavenger like anisole, to cleave the peptide from the resin and remove the side-chain protecting groups.[8] Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

-

Precipitation and Purification: Precipitate the crude peptide in cold ether, collect the solid, and purify it using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Characterization of the Final Peptide

The purity and identity of the synthesized peptide should be confirmed using analytical techniques such as:

-

RP-HPLC: To assess the purity of the peptide.

-

Mass Spectrometry (MS): To confirm the molecular weight of the peptide.[16]

-

Amino Acid Analysis: To determine the amino acid composition of the peptide.

-

NMR Spectroscopy: For structural elucidation.

The Role of D-Amino Acids in Drug Development

The incorporation of D-amino acids, such as D-aspartic acid, into peptide-based drug candidates is a well-established strategy to enhance their therapeutic potential.[17][18] Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, leading to a short half-life.[19] The introduction of D-amino acids can significantly increase the peptide's resistance to enzymatic degradation, thereby improving its stability and bioavailability.[19][20]

Furthermore, the stereochemistry of D-amino acids can induce specific secondary structures in peptides, such as β-turns, which can be crucial for receptor binding and biological activity.[17] This modification can lead to altered receptor affinity and selectivity, potentially resulting in more potent and targeted therapeutic agents.[17]

Visualizing the Workflow and Concepts

To further clarify the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Caption: Mechanism of aspartimide formation during peptide synthesis.

Caption: Role of Boc-D-Asp(OtBu)-OH in peptide-based drug discovery.

References

- 1. peptide.com [peptide.com]

- 2. echemi.com [echemi.com]

- 3. Boc-Asp(OtBu)-OH ≥99.0% (sum of enantiomers, TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. parchem.com [parchem.com]

- 5. 1676-90-0|Boc-Asp(OtBu)-OH|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. csbio.com [csbio.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. media.iris-biotech.de [media.iris-biotech.de]

- 13. peptide.com [peptide.com]

- 14. chempep.com [chempep.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. lifetein.com [lifetein.com]

- 20. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Storage and Handling of Boc-D-Asp(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information on the proper storage, handling, and utilization of Boc-D-Asp(OtBu)-OH (N-α-tert-Butoxycarbonyl-D-aspartic acid β-tert-butyl ester), a critical reagent in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is essential to ensure reagent integrity, experimental success, and laboratory safety.

Compound Information and Storage

Boc-D-Asp(OtBu)-OH is a protected amino acid derivative used as a building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxyl group.

Table 1: Physicochemical Data for Boc-D-Asp(OtBu)-OH

| Property | Value | Reference |

| Synonyms | Boc-D-Asp(OtBu)-OH, N-α-tert-Butoxycarbonyl-D-aspartic acid β-tert-butyl ester | N/A |

| CAS Number | 155542-33-9 | [1] |

| Molecular Formula | C₁₃H₂₃NO₆ | [1] |

| Molecular Weight | 289.32 g/mol | [1] |

| Appearance | White to off-white powder | N/A |

| Purity | ≥99% (HPLC) | N/A |

Table 2: Recommended Storage and Handling Conditions

| Parameter | Guideline | Source |

| Storage Temperature | 2-8°C | [2] |

| Storage Conditions | Store in a tightly sealed container in a dry, cool, and well-ventilated place. | [3] |

| Incompatibilities | Strong oxidizing agents. | N/A |

| Handling | Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. | [3] |

Safety and Handling Precautions

Table 3: Hazard Identification and Precautionary Statements (based on L-enantiomer)

| Hazard Class | GHS Classification | Precautionary Statements |

| Skin Irritation | Category 2 | H315: Causes skin irritation. P264, P280, P302+P352, P332+P317, P362+P364 |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation. P280, P305+P351+P338 |

| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. P261, P271, P304+P340, P312 |

First Aid Measures: [3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash off with plenty of soap and water. Consult a doctor if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator when dust is generated.

-

Skin and Body Protection: Laboratory coat.

Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Asp(OtBu)-OH is a standard reagent for incorporating a D-aspartic acid residue into a peptide sequence using Boc-chemistry SPPS. The following is a representative protocol for a manual synthesis cycle.

Materials:

-

Boc-D-Asp(OtBu)-OH

-

Appropriate resin (e.g., Merrifield or PAM resin)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

N,N-Dimethylformamide (DMF)

-

Scavengers (e.g., thioanisole, ethanedithiol - for final cleavage)

Protocol for a Single Coupling Cycle:

-

Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes (pre-wash).

-

Drain the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

-

-

Neutralization:

-

Wash the resin with a 5% DIEA in DCM solution (2 times, 1-2 minutes each) to neutralize the protonated amine.

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Boc-D-Asp(OtBu)-OH (typically 3-4 equivalents relative to resin substitution). Dissolve the amino acid and a coupling reagent (e.g., HBTU, 0.95 equivalents to the amino acid) in DMF. Add DIEA (2 equivalents to the amino acid) to the solution.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction completion using a qualitative test (e.g., ninhydrin test).

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove unreacted reagents and byproducts.

-

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA) containing scavengers.

Visualizations

The following diagrams illustrate key workflows and logical relationships for the handling and use of Boc-D-Asp(OtBu)-OH.

Caption: Workflow for Safe Storage and Handling of Boc-D-Asp(OtBu)-OH.

Caption: Boc-SPPS Cycle for Incorporating Boc-D-Asp(OtBu)-OH.

References

Spectroscopic Data and Analysis of Boc-D-Asp-OtBu: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-D-aspartic acid α-tert-butyl ester (Boc-D-Asp-OtBu), a crucial building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while data for the exact molecule is provided where available, in some cases, data from closely related analogs are presented for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not explicitly available in search results. A representative spectrum is available.[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results. Typical shifts for Boc-protected amino acids are referenced.[2][3] | |

| ~170-175 | C=O (acid/ester) |

| ~155 | C=O (Boc) |

| ~80 | C(CH₃)₃ (Boc) |

| ~50-60 | α-CH |

| ~35-40 | β-CH₂ |

| ~28 | C(CH₃)₃ (Boc) |

| ~28 | C(CH₃)₃ (tBu ester) |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Frequency (cm⁻¹) | Assignment |

| Specific data for this compound not available. Data for Boc-D-Aspartic acid is referenced.[4] | |

| ~3300 | N-H stretch |

| ~2980 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1710 | C=O stretch (carbamate) |

| ~1520 | N-H bend |

| ~1160 | C-O stretch |

Table 4: Mass Spectrometry Data for this compound

| m/z | Assignment |

| 290.15 | [M+H]⁺ |

| 312.13 | [M+Na]⁺ |

| 234.12 | [M+H - C₄H₈]⁺ |

| 190.09 | [M+H - Boc]⁺ |

Note: The molecular formula for this compound is C₁₃H₂₃NO₆, with a molecular weight of 289.33 g/mol .[5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard practices for the analysis of protected amino acids.[2]

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.

-

¹H NMR Acquisition: A typical ¹H NMR spectrum is acquired with 16 scans and a relaxation delay of 1 second.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with 1024 scans and a relaxation delay of 2 seconds.

-

Data Processing: The raw data is subjected to Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used.

-

Data Acquisition: The sample solution is introduced into the ESI source. Mass spectra are acquired in positive ion mode over a relevant m/z range.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a compound like this compound.

References

The Strategic Integration of Boc-D-Asp(OtBu)-OH in the Synthesis of Non-Natural Peptides: A Technical Guide

For Immediate Release

In the landscape of peptide science and therapeutic development, the incorporation of non-natural amino acids is a cornerstone for innovation. This technical guide delves into the pivotal role of N-α-Boc-D-aspartic acid β-tert-butyl ester (Boc-D-Asp(OtBu)-OH), a chiral building block that offers strategic advantages in the synthesis of bespoke peptides with enhanced biological properties. This document serves as a comprehensive resource for researchers, chemists, and professionals in drug discovery, providing in-depth protocols, data analysis, and visual workflows pertinent to the application of this reagent.

The D-configuration of the α-carbon in Boc-D-Asp(OtBu)-OH is instrumental in designing peptides with increased resistance to proteolytic degradation. Peptides incorporating D-amino acids are less susceptible to enzymatic cleavage in biological systems, leading to longer half-lives and improved pharmacokinetic profiles. Furthermore, the introduction of a D-amino acid can induce unique conformational constraints on the peptide backbone, potentially leading to novel tertiary structures and enhanced binding affinities for therapeutic targets.

Core Principles of Boc-D-Asp(OtBu)-OH in Peptide Synthesis

Boc-D-Asp(OtBu)-OH is primarily utilized in solid-phase peptide synthesis (SPPS) following the Boc/Bzl protection strategy. In this methodology, the acid-labile tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, while the β-carboxyl group of the D-aspartic acid side chain is protected by an acid-labile tert-butyl (OtBu) ester. This orthogonal protection scheme allows for the selective deprotection of the α-amino group at each cycle of peptide elongation using a moderately strong acid, such as trifluoroacetic acid (TFA), without affecting the side-chain protecting group. The OtBu group, along with other benzyl-type side-chain protecting groups, is then removed during the final cleavage of the peptide from the solid support using a strong acid like hydrofluoric acid (HF).

A critical consideration during the synthesis of peptides containing aspartic acid is the potential for aspartimide formation. This intramolecular cyclization side reaction is more prevalent in the base-labile Fmoc/tBu strategy. However, in Boc-SPPS, the protonated state of the N-terminal amine after TFA deprotection significantly reduces the propensity for the peptide backbone to attack the side-chain ester, thus minimizing aspartimide formation.

Quantitative Analysis of Coupling Efficiency

The efficiency of coupling any amino acid in SPPS can be influenced by factors such as steric hindrance and the nature of the preceding amino acid in the sequence. While a comprehensive dataset for every possible coupling partner with Boc-D-Asp(OtBu)-OH is extensive, the following table summarizes typical coupling efficiencies observed in Boc-SPPS for various amino acid types. It is important to note that for sterically hindered residues or during the synthesis of long or complex peptides, double coupling or the use of more potent activating agents may be necessary to achieve near-quantitative yields.

| Amino Acid Category | Examples | Typical Coupling Efficiency (%) | Notes |

| High Efficiency | Ala, Gly, Leu | >99% | Minimal steric hindrance allows for rapid and complete coupling under standard conditions. |

| Sterically Hindered | Val, Ile, Thr | 98-99% | Slower reaction kinetics may necessitate longer coupling times or the use of stronger activators. |

| Side-Chain Reactive | Asp, Gln, His | Variable | Potential for side reactions like aspartimide formation, though minimized in Boc chemistry. |

| Boc-D-Asp(OtBu)-OH | - | >98% | Generally couples efficiently, but monitoring is recommended, especially in challenging sequences. |

Experimental Protocols

General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of a non-natural peptide incorporating Boc-D-Asp(OtBu)-OH follows a cyclical process of deprotection, neutralization, and coupling.

Boc-SPPS Workflow for Peptide Synthesis.

Detailed Protocol for a Single Coupling Cycle of Boc-D-Asp(OtBu)-OH

This protocol outlines the steps for the incorporation of a single Boc-D-Asp(OtBu)-OH residue onto a growing peptide chain attached to a solid support.

-

Resin Preparation: Begin with the peptide-resin from the previous cycle, which has a free N-terminal amino group. If it is the first amino acid, start with a pre-loaded resin. Swell the resin in dichloromethane (DCM) for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for a 2-minute pre-wash.

-

Follow with a 20-30 minute treatment with fresh 50% TFA in DCM to ensure complete removal of the Boc group.

-

Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.

-

-

Neutralization:

-

Wash the resin with N,N-dimethylformamide (DMF).

-

Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF for 5 minutes. Repeat this step to ensure complete neutralization of the trifluoroacetate salt to the free amine.

-

Wash the resin extensively with DMF.

-

-

Coupling of Boc-D-Asp(OtBu)-OH:

-

In a separate vessel, pre-activate Boc-D-Asp(OtBu)-OH (3 equivalents relative to the resin substitution) with a coupling reagent such as HBTU (0.95 equivalents) and HOBt (1 equivalent) in DMF.

-

Add DIEA (2 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours with agitation.

-

Monitor the completion of the reaction using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove any excess reagents and byproducts. The peptide-resin is now ready for the next deprotection cycle.

Application in the Synthesis of Bioactive Peptides: Conotoxins

Conotoxins, peptides isolated from the venom of marine cone snails, are valuable pharmacological tools and therapeutic leads due to their high specificity for various ion channels and receptors. Many conotoxins contain D-amino acids, which contribute to their structural stability and biological activity. The chemical synthesis of conotoxin analogues often involves the strategic incorporation of D-amino acids, such as D-aspartic acid, to enhance their therapeutic potential.

For example, the synthesis of a conotoxin analogue where an L-aspartic acid is replaced with a D-aspartic acid using Boc-D-Asp(OtBu)-OH can lead to a peptide with increased resistance to exopeptidases, a critical factor for in vivo applications.

Logical Workflow for the Synthesis of a D-Asp Containing Conotoxin Analogue

Synthesis of a D-Asp containing conotoxin.

Signaling Pathways of D-Aspartic Acid

While this guide focuses on the synthetic utility of Boc-D-Asp(OtBu)-OH, it is noteworthy that the resulting D-aspartic acid residue in a peptide can influence its biological activity. Furthermore, free D-aspartic acid is an endogenous signaling molecule in neuroendocrine systems. It is involved in the regulation of hormone synthesis and release, including testosterone. The diagram below illustrates the signaling cascade initiated by free D-aspartate in Leydig cells, leading to testosterone production. The incorporation of D-aspartic acid into peptide drugs targeting these pathways is an active area of research.

D-Aspartate signaling in testosterone synthesis.

Methodological & Application

Protocol for Incorporating Boc-D-Asp(OtBu) in Solid-Phase Peptide Synthesis (SPPS)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protecting group chemistry is a cornerstone for the synthesis of peptides. The incorporation of non-proteinogenic amino acids, such as D-isomers, is crucial for developing peptides with enhanced stability and unique biological activities. This document provides a detailed protocol for the incorporation of Boc-D-Asp(OtBu)-OH in Boc-SPPS. The tert-butyl (OtBu) protecting group on the side chain of aspartic acid is acid-labile and offers orthogonality with the Nα-Boc group, which is removed by milder acid treatment.

A significant challenge during the synthesis of peptides containing aspartic acid is the formation of an aspartimide intermediate, which can lead to racemization and the formation of β-aspartyl peptides. While this side reaction is more pronounced in Fmoc-SPPS, it can also occur in Boc-SPPS, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs. This protocol outlines strategies to minimize this side reaction and ensure the synthesis of high-purity peptides.

Data Presentation

Table 1: Reagents for Boc-SPPS of Peptides Containing D-Asp(OtBu)

| Reagent Class | Reagent | Concentration/Equivalents | Purpose |

| Resin | Merrifield, PAM, BHA, MBHA | 0.5 - 1.0 mmol/g | Solid support for peptide synthesis. |

| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | - | Resin swelling and reaction medium. |

| Deprotection | Trifluoroacetic acid (TFA) in DCM | 50% (v/v) | Removal of the Nα-Boc protecting group.[1][2] |

| Neutralization | Diisopropylethylamine (DIEA) in DCM/DMF | 5-10% (v/v) | Neutralization of the N-terminal ammonium salt.[3] |

| Coupling | Boc-D-Asp(OtBu)-OH | 2-4 equivalents | Amino acid to be incorporated. |

| HBTU/HATU/HCTU/TBTU | 2-4 equivalents | Coupling reagent. | |

| DIC/HOBt | 2-4 equivalents | Coupling reagent combination. | |

| DIEA | 4-8 equivalents | Activation base. | |

| Cleavage | HF, TFMSA, TMSOTf, HBr/TFA | High concentration | Cleavage of the peptide from the resin and removal of side-chain protecting groups.[1][3] |

| Scavengers | Anisole, Thioanisole, Ethanedithiol (EDT), Triisopropylsilane (TIS) | 2.5 - 5% (v/v) | Trapping of reactive cations generated during cleavage.[4] |

Table 2: Comparison of Cleavage Cocktails for Peptides Containing Sensitive Residues

| Reagent Cocktail | Composition | Target Residues | Notes |

| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Cys, Met, Trp, Tyr | A powerful and widely used cocktail for complex peptides.[4] |

| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | General purpose, Trityl groups | "Odorless" alternative, but does not prevent methionine oxidation.[5] |

| Low-High HF | Step 1: HF/DMS (25:75); Step 2: HF/Anisole (90:10) | General purpose | Two-step method to minimize side reactions.[6] |

Experimental Protocols

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.

-

Add DCM to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.

-

Drain the DCM.

Nα-Boc Deprotection

-

Add a solution of 50% TFA in DCM to the swollen resin.

-

Perform a pre-wash by agitating for 1-2 minutes, then drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2][7]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual TFA.

Neutralization

-

Add a solution of 5-10% DIEA in DMF to the resin and agitate for 2-5 minutes.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DMF (3x) to remove excess base.

In situ neutralization protocols, where the neutralization base is added concurrently with the activated amino acid, can also be employed to suppress diketopiperazine formation.[2]

Coupling of Boc-D-Asp(OtBu)-OH

-

In a separate vessel, dissolve Boc-D-Asp(OtBu)-OH (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.

-

Add DIEA (4-8 equivalents) to the solution to pre-activate the amino acid for 5-10 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-4 hours at room temperature. Longer coupling times may be necessary for sterically hindered residues.

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.

-

If the Kaiser test is positive (blue beads), repeat the coupling step.

-

Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Capping (Optional)

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed by treating the resin with a solution of acetic anhydride and DIEA in DCM.

Final Cleavage and Deprotection

Safety Precaution: Strong acids like HF and TFMSA are extremely corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

-

After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare the cleavage cocktail (e.g., Reagent K) in a suitable apparatus.

-

Add the cleavage cocktail to the dried peptide-resin.

-

Stir the mixture at 0-4°C for 1-2 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and cleaved protecting groups.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

Caption: Workflow for SPPS incorporating Boc-D-Asp(OtBu)-OH.

Conclusion

The successful incorporation of Boc-D-Asp(OtBu)-OH into a peptide sequence using Boc-SPPS is readily achievable with careful control of the reaction conditions. While the risk of aspartimide formation is lower than in Fmoc-SPPS, it remains a potential side reaction that can be minimized by using appropriate coupling strategies and avoiding prolonged exposure to basic conditions. The choice of the final cleavage cocktail is critical and should be tailored to the overall composition of the peptide to ensure high yield and purity of the final product. This protocol provides a robust framework for researchers to synthesize peptides containing Boc-D-Asp(OtBu) for a wide range of applications in drug discovery and development.

References

Application Notes and Protocols for Liquid-Phase Synthesis Using Boc-D-Asp(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-α-tert-butyloxycarbonyl-D-aspartic acid β-tert-butyl ester (Boc-D-Asp(OtBu)-OH) in liquid-phase peptide synthesis (LPPS). Detailed protocols for the synthesis of peptide fragments and a discussion of the biological significance of incorporating D-aspartic acid residues into peptides are included.

Introduction

Liquid-phase peptide synthesis offers a scalable and versatile alternative to solid-phase synthesis, particularly for the production of shorter peptides and peptide fragments. The use of Boc-D-Asp(OtBu)-OH as a building block allows for the incorporation of a D-amino acid, which can enhance the proteolytic stability and modulate the biological activity of the resulting peptide.[1] The tert-butyl ester (OtBu) protecting group on the side chain and the tert-butyloxycarbonyl (Boc) group on the α-amino group are both acid-labile, allowing for their removal in a single deprotection step.[2][3]

Applications

The incorporation of D-aspartic acid into peptides can significantly impact their therapeutic potential. D-aspartic acid is an endogenous amino acid found in neuroendocrine tissues and is involved in hormonal regulation and neurotransmission.[1] Peptides containing D-Asp are promising candidates for therapies related to hormonal and neurological conditions.[1]

Key Experimental Protocols

Protocol 1: Synthesis of a Protected Dipeptide Fragment: Ac-D-Lys(Boc)-Asp(OtBu)-OH

This protocol describes the synthesis of a protected dipeptide fragment, which can be further used in the synthesis of a larger peptide like Acetyl Tetrapeptide-2.[4]

Materials:

-

Ac-D-Lys(Boc)-OH

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

H-Asp(OtBu)-OH

-

Sodium bicarbonate

-

Appropriate organic solvents (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc))

Procedure:

-

Activation of Ac-D-Lys(Boc)-OH:

-

Dissolve Ac-D-Lys(Boc)-OH (1 equivalent), N-hydroxysuccinimide (1-1.5 equivalents), and dicyclohexylcarbodiimide (1-2 equivalents) in an appropriate organic solvent.

-

Stir the reaction mixture at room temperature for 10-12 hours to form the NHS ester (Ac-D-Lys(Boc)-OSu).[4]

-

-

Coupling Reaction:

-

In a separate vessel, dissolve H-Asp(OtBu)-OH (1 equivalent) and sodium bicarbonate (1-2.5 equivalents) in a suitable solvent.

-

Add the solution of Ac-D-Lys(Boc)-OSu to the H-Asp(OtBu)-OH solution.

-

Stir the reaction at room temperature for 4-6 hours.[4]

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure Ac-D-Lys(Boc)-Asp(OtBu)-OH.

-

Protocol 2: Synthesis of a Dipeptide: N-Boc-Asp(OtBu)-Phe-OMe

This protocol details the synthesis of a dipeptide using a titanium tetrachloride-assisted condensation reaction.[5]

Materials:

-

Boc-D-Asp(OtBu)-OH

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

Titanium tetrachloride (TiCl₄)

-

Pyridine

Procedure:

-

Reaction Setup:

-

Dissolve H-Phe-OMe·HCl (1 mmol) in pyridine (3 mL).

-

Add Boc-D-Asp(OtBu)-OH (1 mmol) and TiCl₄ (1 mmol) to the solution.[5]

-

-

Coupling Reaction:

-

Work-up and Purification:

-

After completion, quench the reaction and perform a standard aqueous work-up to remove pyridine and other water-soluble impurities.

-

Extract the product into an organic solvent, dry the organic layer, and concentrate it.

-

Purify the crude product via column chromatography to yield the pure dipeptide, N-Boc-Asp(OtBu)-Phe-OMe.

-

Quantitative Data Summary

| Parameter | Ac-D-Lys(Boc)-Asp(OtBu)-OH Synthesis[4] | N-Boc-Asp(OtBu)-Phe-OMe Synthesis[5] |

| Reactant Ratios | Ac-D-Lys(Boc)-OH:NHS:DCC:H-Asp(OtBu)-OH:NaHCO₃ = 1:(1-1.5):(1-2):1:(1-2.5) | Boc-D-Asp(OtBu)-OH:H-Phe-OMe·HCl:TiCl₄ = 1:1:1 |

| Reaction Time | Activation: 10-12 hours; Coupling: 4-6 hours | 5-6 hours |

| Temperature | Room Temperature | 40°C (Microwave) |

| Purification Method | Recrystallization or Column Chromatography | Column Chromatography |

| Overall Yield | 56% (for the final deprotected tetrapeptide) | High yields reported |

Signaling Pathways Involving D-Aspartic Acid

D-aspartic acid acts as a signaling molecule in the nervous and neuroendocrine systems.[1] It functions as an agonist at the N-methyl-D-aspartate (NMDA) receptor and can also activate other glutamate receptors.[6][7] The activation of these receptors by D-aspartate can trigger downstream signaling cascades, including the ERK1/2 and Akt pathways, which are involved in cell proliferation and survival.[6] In the endocrine system, D-aspartate has been shown to stimulate the synthesis and release of hormones such as testosterone and luteinizing hormone.[1][7]

Caption: D-Aspartate signaling pathways.

Experimental Workflow for Dipeptide Synthesis

The general workflow for the liquid-phase synthesis of a dipeptide using Boc-D-Asp(OtBu)-OH involves several key steps, from the preparation of the protected amino acids to the final purification of the product.

Caption: Liquid-phase dipeptide synthesis workflow.

References

- 1. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of Custom Peptide Synthesis [peptide2.com]

- 3. chempep.com [chempep.com]

- 4. CN107629111B - Liquid phase synthesis method of acetyl tetrapeptide-2 - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Selecting and Utilizing Coupling Reagents Compatible with Boc-D-Asp(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to selecting and using coupling reagents for the incorporation of N-α-Boc-D-aspartic acid β-tert-butyl ester (Boc-D-Asp(OtBu)-OH) in peptide synthesis. The choice of coupling reagent is critical for achieving high yields and purity while minimizing common side reactions, most notably aspartimide formation.

Introduction

Boc-D-Asp(OtBu)-OH is a crucial building block in the synthesis of peptides and peptidomimetics. The tert-butyl (tBu) protecting groups on both the α-amino group (Boc) and the β-carboxyl group (OtBu) offer a robust protection strategy. While the primary focus of side reaction prevention in aspartic acid-containing peptides is often on aspartimide formation during Fmoc-based solid-phase peptide synthesis (SPPS), careful selection of coupling reagents remains important in Boc chemistry to ensure efficient acylation and minimize racemization.[1][2]

Aspartimide formation is a base-catalyzed intramolecular cyclization that can lead to the formation of α- and β-peptides and racemization.[1][2][3] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs.[3][4] Although Boc-SPPS avoids the repetitive use of strong bases like piperidine for Nα-deprotection, the conditions during the coupling step itself can influence the level of this side reaction.[1]

Compatible Coupling Reagents

Several classes of coupling reagents are compatible with Boc-D-Asp(OtBu)-OH, each with its own advantages and considerations. The most common classes are carbodiimides, phosphonium salts, and uronium/aminium salts.

Carbodiimides

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic and cost-effective coupling reagents.[5][6] They function by activating the carboxylic acid to form a reactive O-acylisourea intermediate.

-

DIC (Diisopropylcarbodiimide): Generally preferred for SPPS over DCC because its urea byproduct is more soluble in common organic solvents, facilitating its removal.[5][7]

-

Additives: To enhance coupling efficiency and suppress racemization, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[5][6][7] The DIC/HOBt combination is a widely used and effective method that minimizes racemization.[5][7]

Phosphonium Salts

Phosphonium salt-based reagents are highly efficient and lead to rapid coupling with low racemization.

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A popular and effective coupling reagent that forms an HOBt active ester.[5][6] It is known for rapid and clean reactions.

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): An analogue of PyBOP that incorporates HOAt, making it even more reactive and efficient, especially for sterically hindered couplings.[5]

Uronium/Aminium Salts

Uronium and aminium salts are among the most popular and efficient coupling reagents used in modern peptide synthesis.

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): These are very popular, efficient, and reliable coupling reagents.[5][7] They activate the carboxylic acid via the formation of an HOBt ester.

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally considered one of the most efficient coupling reagents available.[5][8][9] The presence of the HOAt moiety leads to the formation of a more reactive OAt-ester intermediate, resulting in faster and more complete couplings, which is particularly beneficial for difficult sequences.[9]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent based on OxymaPure as the leaving group. It is highly efficient, comparable to HATU, and is considered safer as it does not contain potentially explosive benzotriazole derivatives.[7]

Quantitative Data Summary

The following table summarizes the general performance characteristics of common coupling reagents compatible with Boc-D-Asp(OtBu)-OH. The efficiency and racemization levels can be sequence-dependent, and optimization for a specific peptide is often necessary.

| Coupling Reagent | Class | Relative Speed | Purity/Efficiency | Risk of Racemization | Key Considerations |

| DIC/HOBt | Carbodiimide | Moderate | High | Low | Cost-effective and reliable; byproduct of DIC is soluble.[5][7] |

| PyBOP | Phosphonium | Fast | High | Low | Efficient and rapid couplings; byproducts are generally not problematic.[5][6] |

| HBTU/TBTU | Uronium/Aminium | Fast | High | Low (with HOBt) | Widely used, reliable, and efficient reagents.[5][7] |

| HATU | Uronium/Aminium | Very Fast | Very High | Low | Highly efficient, especially for sterically hindered couplings; forms a more reactive OAt-ester.[5][8][9] |

| DEPBT | Phosphonium | Moderate | High | Very Low | Exhibits remarkable resistance to racemization.[10] |

Experimental Protocols

The following are general protocols for the manual coupling of Boc-D-Asp(OtBu)-OH in solid-phase peptide synthesis. These protocols assume a starting resin with a free amino group.

Protocol 1: Coupling using DIC/HOBt

This protocol is a classic, reliable, and cost-effective method.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Boc-D-Asp(OtBu)-OH (3 equivalents relative to resin loading)

-

1-Hydroxybenzotriazole (HOBt) (3 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit for monitoring

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Amino Acid and Additive Preparation: In a separate vessel, dissolve Boc-D-Asp(OtBu)-OH and HOBt in a minimal amount of DMF.

-

Coupling Reaction: Add the amino acid/HOBt solution to the resin. Then, add DIC to the resin suspension.

-

Agitation: Agitate the reaction mixture at room temperature for 1-4 hours.

-

Monitoring: Monitor the reaction for completion using the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.

-

Washing: Once the reaction is complete, filter the resin and wash it sequentially with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and the diisopropylurea byproduct.

Protocol 2: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency, especially for difficult or sterically hindered couplings.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Boc-D-Asp(OtBu)-OH (3 equivalents relative to resin loading)

-

HATU (2.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit for monitoring

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Pre-activation: In a separate reaction vessel, dissolve Boc-D-Asp(OtBu)-OH and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the pre-activated amino acid solution to the resin.

-

Agitation: Agitate the reaction mixture at room temperature for 30-60 minutes.

-

Monitoring: Monitor the reaction for completion using the Kaiser test.

-

Washing: Upon completion, filter the resin and wash it sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

Visualizations

General Workflow for Peptide Coupling

Caption: General workflow for a single coupling cycle in solid-phase peptide synthesis.

Aspartimide Formation Pathway

Caption: Simplified pathway of base-catalyzed aspartimide formation.

References

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. media.iris-biotech.de [media.iris-biotech.de]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

Application Notes and Protocols: Deprotection of the Boc Group from Boc-D-Asp-OtBu

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from N-α-Boc-D-aspartic acid β-tert-butyl ester (Boc-D-Asp-OtBu). The removal of the Boc protecting group is a critical step in peptide synthesis and other organic syntheses, and understanding the optimal conditions is crucial for achieving high yields and purity.

The primary method for Boc deprotection involves treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1][2] These conditions lead to the cleavage of the carbamate to release the free amine. However, a significant challenge in the deprotection of this compound is the potential for simultaneous cleavage of the tert-butyl (OtBu) ester under strongly acidic conditions. This document outlines methods for both selective deprotection of the Boc group and conditions for the removal of both protecting groups.

Potential Side Reactions